molecular formula C19H29N3O3 B6139162 N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide

N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B6139162
M. Wt: 347.5 g/mol
InChI Key: UMTLMEKSZBGURB-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide, also known as MBOPA, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical fields, including neuroscience, pharmacology, and oncology.

Mechanism of Action

The exact mechanism of action of N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the activity of various neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems, which may contribute to its neuroprotective effects. Additionally, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide has been shown to have a range of biochemical and physiological effects, depending on the medical field in which it is studied. In neuroscience, it has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress and neuronal damage. In pharmacology, it has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce tumor growth in animal models. Additionally, it has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. Additionally, it has been extensively studied in animal models and has a well-established safety profile. However, one limitation of N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide is its relatively low potency compared to other compounds in its class, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide. In neuroscience, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in neurodegenerative diseases and traumatic brain injury. In pharmacology, further studies are needed to optimize its potency and selectivity as a potential anticancer agent. Additionally, further studies are needed to explore its potential use as an analgesic and anti-inflammatory agent. Overall, N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide has shown great promise as a potential therapeutic agent in various medical fields, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide involves the reaction of 4-methoxybenzyl chloride with 1-(3-methylbutyl)-3-piperazinecarboxylic acid, followed by the addition of acetic anhydride. The resulting product is then purified by recrystallization to obtain N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide in its pure form. This method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide has been studied extensively for its potential therapeutic applications in various medical fields. In neuroscience, it has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In pharmacology, it has been studied as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)8-10-22-11-9-20-19(24)17(22)12-18(23)21-13-15-4-6-16(25-3)7-5-15/h4-7,14,17H,8-13H2,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTLMEKSZBGURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCNC(=O)C1CC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide

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